N-(furan-2-ylmethyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a complex organic compound that features a furan ring, a chromenone moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with a chromenone derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromenone moiety can be reduced to dihydrochromenones.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrochromenones and alcohols.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The furan and chromenone moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan-2-ylmethyl group but has an indole moiety instead of chromenone.
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid: Similar chromenone structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is unique due to its combination of furan, chromenone, and propanamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21NO5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C20H21NO5/c1-12-15-6-8-17(24-3)13(2)19(15)26-20(23)16(12)7-9-18(22)21-11-14-5-4-10-25-14/h4-6,8,10H,7,9,11H2,1-3H3,(H,21,22) |
InChI Key |
OBVVPJKMCAJXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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